molecular formula C26H25BrN2O4 B300558 methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate

Numéro de catalogue B300558
Poids moléculaire: 509.4 g/mol
Clé InChI: JVGTXRYGCOYCGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate, also known as BRD0705, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the chromene family, which is known for its diverse biological activities.

Mécanisme D'action

The mechanism of action of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been shown to have both biochemical and physiological effects on cancer cells. It has been reported to induce cell cycle arrest at the G2/M phase, which is associated with DNA damage and apoptosis. In addition, methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been shown to inhibit the activity of AKT and ERK, which are signaling pathways involved in cancer cell survival and proliferation. These effects have been observed in various cancer cell lines, suggesting that methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has broad-spectrum anticancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is its broad-spectrum anticancer activity, which makes it a promising candidate for combination therapy with other anticancer agents. In addition, the synthesis method for methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is relatively simple and can be scaled up for large-scale production. However, one limitation of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is its low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo. Further research is needed to optimize the formulation and delivery of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate for clinical use.

Orientations Futures

There are several potential future directions for research on methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate. One direction is to investigate its mechanism of action in more detail, including its effects on epigenetic regulation and DNA damage response pathways. Another direction is to evaluate its efficacy and safety in preclinical animal models and clinical trials. Furthermore, the development of new formulations and delivery methods for methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate may improve its pharmacokinetics and therapeutic efficacy. Finally, the identification of biomarkers that predict response to methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate may help to select patients who are most likely to benefit from this therapy.

Méthodes De Synthèse

The synthesis of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate involves the reaction of 2-hydroxy-5-bromo-4-(benzyloxy)benzaldehyde with dimethylaminoethylamine and methyl cyanoacetate in the presence of piperidine as a catalyst. The resulting product is then treated with trifluoroacetic acid to yield methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate. This synthesis method has been reported in a research article published in the Journal of Medicinal Chemistry in 2013.

Applications De Recherche Scientifique

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been studied for its potential therapeutic applications in cancer treatment. It has been reported to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propriétés

Nom du produit

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate

Formule moléculaire

C26H25BrN2O4

Poids moléculaire

509.4 g/mol

Nom IUPAC

methyl 2-amino-4-(5-bromo-2-phenylmethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate

InChI

InChI=1S/C26H25BrN2O4/c1-29(2)18-10-11-19-22(14-18)33-25(28)24(26(30)31-3)23(19)20-13-17(27)9-12-21(20)32-15-16-7-5-4-6-8-16/h4-14,23H,15,28H2,1-3H3

Clé InChI

JVGTXRYGCOYCGE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

SMILES canonique

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.